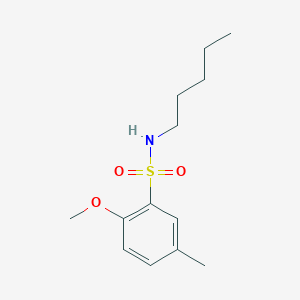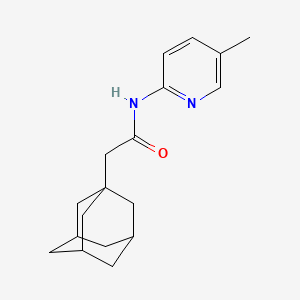
2-(1-adamantyl)-N-(5-methyl-2-pyridinyl)acetamide
Descripción general
Descripción
2-(1-adamantyl)-N-(5-methyl-2-pyridinyl)acetamide, also known as A-889425, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. A-889425 belongs to the class of NMDA receptor antagonists and is primarily used in research to study the role of NMDA receptors in various physiological and pathological conditions.
Mecanismo De Acción
2-(1-adamantyl)-N-(5-methyl-2-pyridinyl)acetamide acts as a competitive antagonist of NMDA receptors by binding to the receptor site and preventing the activation of the receptor by glutamate. This results in the inhibition of NMDA receptor-mediated excitatory synaptic transmission, which is believed to be involved in various neurological disorders.
Biochemical and Physiological Effects
2-(1-adamantyl)-N-(5-methyl-2-pyridinyl)acetamide has been shown to have various biochemical and physiological effects in both in vitro and in vivo studies. In vitro studies have shown that 2-(1-adamantyl)-N-(5-methyl-2-pyridinyl)acetamide can inhibit the activity of NMDA receptors and reduce the release of glutamate in the brain. In vivo studies have shown that 2-(1-adamantyl)-N-(5-methyl-2-pyridinyl)acetamide can improve cognitive function in animal models of Alzheimer's disease and reduce the symptoms of Parkinson's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 2-(1-adamantyl)-N-(5-methyl-2-pyridinyl)acetamide in lab experiments is its high selectivity for NMDA receptors, which allows for precise targeting of these receptors in various experimental models. However, one limitation of using 2-(1-adamantyl)-N-(5-methyl-2-pyridinyl)acetamide is its limited solubility in water, which can make it difficult to administer in certain experimental settings.
Direcciones Futuras
There are several future directions for research involving 2-(1-adamantyl)-N-(5-methyl-2-pyridinyl)acetamide. One potential area of research is the development of more potent and selective NMDA receptor antagonists that can be used in the treatment of neurological disorders. Another area of research is the investigation of the role of NMDA receptors in other physiological processes such as pain perception and immune function. Additionally, further studies are needed to determine the long-term effects of 2-(1-adamantyl)-N-(5-methyl-2-pyridinyl)acetamide on neuronal function and behavior.
Aplicaciones Científicas De Investigación
2-(1-adamantyl)-N-(5-methyl-2-pyridinyl)acetamide has been extensively used in scientific research to study the role of NMDA receptors in various physiological and pathological conditions. NMDA receptors are a type of ionotropic glutamate receptor that play a crucial role in synaptic plasticity and neuronal development. 2-(1-adamantyl)-N-(5-methyl-2-pyridinyl)acetamide acts as a selective antagonist of NMDA receptors and has been used to study the role of NMDA receptors in various neurological disorders such as Alzheimer's disease, Parkinson's disease, and schizophrenia.
Propiedades
IUPAC Name |
2-(1-adamantyl)-N-(5-methylpyridin-2-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2O/c1-12-2-3-16(19-11-12)20-17(21)10-18-7-13-4-14(8-18)6-15(5-13)9-18/h2-3,11,13-15H,4-10H2,1H3,(H,19,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKHQVMPMRSSLRE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C=C1)NC(=O)CC23CC4CC(C2)CC(C4)C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-methylpyridin-2-yl)-2-(tricyclo[3.3.1.1~3,7~]dec-1-yl)acetamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



methanone](/img/structure/B4740369.png)
![N-[3-(1-azepanyl)propyl]-4-(4-morpholinylmethyl)benzamide](/img/structure/B4740376.png)
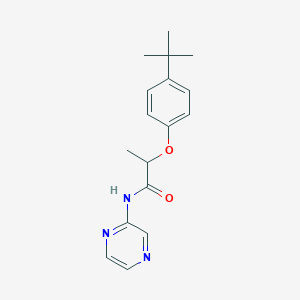
![5-ethyl-N-[3-(1H-imidazol-1-yl)propyl]-3-thiophenecarboxamide](/img/structure/B4740396.png)
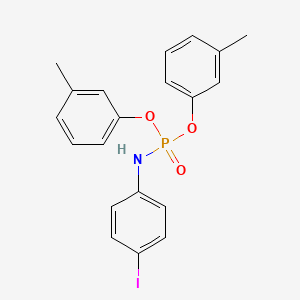

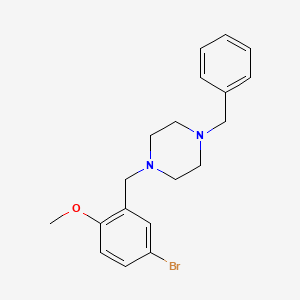
![5-{3-[(2-fluorobenzyl)oxy]benzylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4740428.png)

![1-(4-methoxyphenyl)-5-[3-(2-nitrophenyl)-2-propen-1-ylidene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4740445.png)
![5-({3-[4-(allyloxy)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B4740448.png)
![2-(acetylamino)-3-(4-chlorophenyl)-N-[2-(4-morpholinyl)ethyl]acrylamide](/img/structure/B4740450.png)
![1-(2-methoxy-5-methylphenyl)-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B4740456.png)
